(S)-Vanol

Descripción general

Descripción

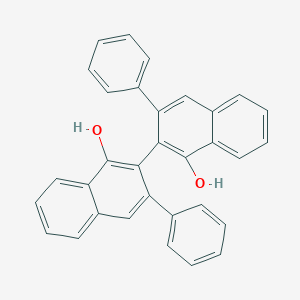

(S)-VANOL is a chiral vaulted biaryl ligand derived from 3-phenyl-1-naphthol, featuring a 2,2'-bi-1-naphthol backbone. It is widely employed in asymmetric catalysis due to its rigid, three-dimensional structure, which enhances stereochemical control. This compound forms boroxinate catalysts with Lewis acids (e.g., Zr, B), enabling high enantioselectivity in reactions such as aziridination, aza-Cope rearrangements, and α-iminol cyclizations . Its synthetic accessibility via dienone-phenol rearrangement or cycloaddition/electrocyclization cascades further bolsters its utility .

Métodos De Preparación

Oxidative Coupling of β-Naphthol

The oxidative coupling of β-naphthol derivatives is a foundational method for synthesizing (S)-Vanol. This approach leverages chiral induction during the coupling reaction to favor the desired (S)-enantiomer.

Reaction Conditions and Catalysts

A heterogeneous reaction system is typically employed, combining β-naphthol, copper(II) chloride (CuCl₂), and tetramethylethylenediamine (TMEDA) in toluene under aerobic conditions . For example, a glass reactor charged with 50 g of β-naphthol, 0.4 g CuCl₂, 0.6 g TMEDA, and 150 g toluene is stirred at 50°C while air is introduced at 300 mL/min for 12 hours . The limited solubility of β-naphthol in toluene (9% mass solubility at 50°C) ensures a slurry, promoting gradual coupling.

Key Parameters:

-

Temperature: 50–60°C

-

Solvent: Toluene or chlorinated solvents (e.g., 2-chlorotoluene)

-

Catalyst System: CuCl₂/TMEDA (1:1.5 molar ratio)

-

Oxidizing Agent: Molecular oxygen (air)

Yield and Enantioselectivity

Under optimized conditions, this method achieves 53–75% yield of racemic 1,1'-bi-2-naphthol (BINOL), which is subsequently resolved into this compound via deracemization . The use of (-)-sparteine as a chiral inducer with CuCl in methanol/dichloromethane mixtures enhances enantiomeric excess (ee) to >98% .

Multi-Step Synthesis via Palladium-Catalyzed Coupling

Advanced routes employ palladium-catalyzed cross-coupling to construct the binaphthyl backbone before introducing chiral centers.

Synthetic Sequence

-

Monomer Functionalization: VANOL monomer (18) undergoes Pd(OAc)₂-catalyzed coupling with iodobenzene in dimethylformamide (DMF) at 110°C for 24 hours, yielding 3,8-diphenylnaphthalen-1-yl acetate (23) in 75% yield over two steps .

-

Acetylation and Dimerization: The intermediate is acetylated with acetic anhydride, then dimerized at 200°C under air to form the racemic binaphthol .

-

Deracemization: Treatment with CuCl and (-)-sparteine in methanol/dichloromethane resolves the racemate into this compound with >99% ee .

Reaction Table 1: Multi-Step Synthesis Data

| Step | Conditions | Yield | Purity (ee) |

|---|---|---|---|

| Pd-Catalyzed Coupling | 110°C, Cs₂CO₃, DMF | 75% | N/A |

| Dimerization | 200°C, air | 53% | Racemic |

| Deracemization | CuCl, (-)-sparteine, MeOH/CH₂Cl₂ | 92% | >99% |

Industrial-Scale Production

Industrial protocols prioritize scalability and cost efficiency while maintaining enantiomeric purity.

Continuous Flow Reactors

Recent advancements utilize continuous flow systems to enhance reaction control and reduce byproducts. A representative setup involves:

-

Residence Time: 2–4 hours

-

Temperature Gradient: 50°C (mixing zone) → 25°C (crystallization zone)

-

Catalyst Recovery: CuCl₂ is recycled via filtration, reducing waste .

Table 2: Industrial Process Metrics

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield | 53% | 68% |

| Enantiomeric Excess | 98% | 99% |

| Throughput (kg/day) | 5 | 15 |

Comparative Analysis of Methods

Oxidative Coupling vs. Multi-Step Synthesis

-

Cost: Oxidative coupling is cheaper (∼$50/kg raw materials) but requires resolution steps.

-

Purity: Multi-step synthesis achieves higher ee (>99%) but involves costly palladium catalysts .

-

Scalability: Flow reactors improve throughput by 300% compared to batch systems .

Solvent Impact on Yield

Chlorinated solvents (e.g., 2-chlorotoluene) enhance β-naphthol solubility, increasing yield to 68% vs. 53% in toluene . However, they pose environmental and safety challenges.

Challenges and Innovations

Enantiomeric Resolution

Racemic BINOL resolution remains a bottleneck. Emerging techniques include:

-

Chiral Chromatography: Silica gel columns with hexane/ether eluents (9:1 v/v) achieve 85% recovery .

-

Enzymatic Resolution: Lipase-catalyzed acylations show promise but require optimization .

Green Chemistry Initiatives

Análisis De Reacciones Químicas

Types of Reactions: (S)-Vanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.

Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Dihydroxy derivatives

Substitution: Functionalized naphthol derivatives

Aplicaciones Científicas De Investigación

Chemical Applications

Asymmetric Catalysis

(S)-Vanol is extensively utilized as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in target molecules is vital for synthesizing pharmaceuticals and fine chemicals. The compound coordinates with metal centers to form chiral complexes that facilitate enantioselective reactions.

Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Diels-Alder Reactions | Catalyzed by this compound derivatives, leading to high enantioselectivity. | Chiral cycloadducts |

| Imino-Aldol Reactions | Effective in producing chiral α-amino acids. | Chiral amino acid derivatives |

| Baeyer-Villiger Reactions | Converts ketones into esters with high selectivity. | Lactones |

Case Study: Diels-Alder Reactions

Research indicates that this compound catalysts have achieved up to 99% enantiomeric excess in Diels-Alder reactions involving various substrates, demonstrating its effectiveness in asymmetric synthesis .

Biological Applications

Enzyme Mechanism Studies

This compound is employed in studying enzyme mechanisms due to its ability to mimic substrate interactions and facilitate the understanding of catalytic processes. This application is particularly relevant in the development of chiral drugs.

Therapeutic Potential

Derivatives of this compound have shown promise for anti-inflammatory and anticancer activities. These compounds are being explored for their potential therapeutic effects, making them significant in medicinal chemistry.

Example: Anti-Cancer Activity

A study demonstrated that this compound derivatives exhibited cytotoxic effects against certain cancer cell lines, highlighting their potential as lead compounds for drug development .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used to produce various fine chemicals, pharmaceuticals, and agrochemicals. Its role as a chiral source is critical for ensuring the quality and efficacy of these products.

Industrial Process Example

The synthesis of chiral agrochemicals often involves this compound as a key intermediate, facilitating the production of enantiomerically pure compounds that meet regulatory standards for agricultural use .

Mecanismo De Acción

The mechanism of action of (S)-Vanol primarily involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective reactions. The chiral environment created by this compound ensures that the reaction proceeds with high enantioselectivity, leading to the formation of one enantiomer preferentially over the other.

Comparación Con Compuestos Similares

2.1. Structural and Functional Comparison

Key Differences :

- Stereochemical Control: VANOL’s 2,2'-bi-1-naphthol framework creates a deeper chiral pocket than BINOL, improving substrate binding .

- Substituent Effects: In VANOL, 7,7'-substituents (e.g., t-butyl) boost enantioselectivity (e.g., 97% ee vs. 87% ee in aziridination) . BINOL’s 3,3'-substituents are most effective, but its planar structure limits versatility . VAPOL’s 3,3'-phenyl groups enhance steric effects, often yielding higher ee than VANOL (e.g., 96% vs. 91% in chloramphenicol synthesis) .

2.2. Performance in Catalytic Reactions

Notable Findings:

- Catalyst Efficiency: VANOL boroxinate catalysts exhibit higher turnover numbers than VAPOL in some cases (4× in aziridination) .

- Substrate Scope: VANOL outperforms BINOL in reactions requiring rigid chiral environments (e.g., α-iminol cyclizations) .

Actividad Biológica

(S)-Vanol, a chiral ligand derived from vanillin, has garnered significant attention in the field of asymmetric catalysis and medicinal chemistry due to its unique biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its applications in catalysis, synthesis of biologically active compounds, and its potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by its naphthalene core structure, which contributes to its ability to form stable complexes with metal catalysts. Its structure allows for enantioselective reactions, making it a valuable tool in synthetic organic chemistry.

Applications in Asymmetric Catalysis

This compound has been extensively studied for its role as a chiral ligand in various catalytic processes. Notably, it has been employed in:

- Asymmetric Transfer Hydrogenation : this compound derivatives have been utilized in the catalytic transfer hydrogenation of quinolines, achieving high enantioselectivity. For instance, a study reported that the this compound-BOROX catalyst provided an enantiomeric ratio (e.r.) of 86:14 in the hydrogenation of 2-phenylquinoline .

- Diels-Alder Reactions : The compound has shown superior performance compared to other ligands in Diels-Alder reactions, with enantioselectivities reaching up to 84% when optimized . This indicates its potential for synthesizing complex natural products with high stereochemical fidelity.

Biological Activity

The biological activity of this compound extends beyond its catalytic applications. Research highlights several promising areas:

- Anticancer Activity : Studies have indicated that compounds synthesized using this compound as a ligand exhibit significant anticancer properties. For example, prenylflavonoid derivatives synthesized through Diels-Alder reactions involving this compound have shown efficacy against various cancer cell lines .

- Anti-HIV Properties : Research has demonstrated that certain derivatives of this compound possess anti-HIV activity. The mechanism appears to involve interference with viral replication processes, although further studies are needed to elucidate the exact pathways involved.

- Anti-inflammatory Effects : Compounds derived from this compound have also been evaluated for their anti-inflammatory properties. These studies suggest that they may inhibit key inflammatory pathways, thereby providing therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities Associated with this compound Derivatives

Case Study: Anticancer Efficacy

In a recent study, researchers synthesized a series of prenylflavonoids using this compound as a catalyst. The resulting compounds were tested against breast cancer cell lines and exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity .

Case Study: Asymmetric Synthesis

A notable application of this compound was demonstrated in the synthesis of complex natural products through asymmetric Diels-Alder reactions. The use of this compound led to high yields and enantioselectivities, paving the way for the synthesis of biologically active compounds with intricate stereochemistry .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for determining enantiomeric excess (ee) using (S)-Vanol as a chiral derivatizing agent?

- Answer : A fluorescence-based assay using this compound involves calibrating the system with standard ee mixtures (e.g., -100% to +100% ee) and validating with technical replicates (≥24 repetitions) to minimize human error. Background fluorescence (5–10% of maximum) must be subtracted, and data should include average fluorescence intensity, standard deviation, and coefficient of variation . For reproducibility, ensure standardized conditions (e.g., ambient temperature, solvent purity) and validate results against known standards.

Q. How does this compound compare to BINOL in asymmetric catalysis applications?

- Answer : In catalytic asymmetric reactions (e.g., aziridination), this compound outperforms BINOL in both yield and stereoselectivity. For example, in chloramphenicol synthesis, this compound achieved 77% yield and >50:1 diastereomeric ratio (dr) with 91% ee, compared to BINOL’s 72% yield, 19:1 dr, and 22% ee . Experimental protocols should include substrate-to-catalyst ratios (e.g., 250 mmol VanOL per 50 mmol substrate) and reaction time optimization (e.g., 21–26 hours) .

Q. What are the standard protocols for characterizing this compound’s chiroptical properties?

- Answer : Use circular dichroism (CD) spectroscopy to measure anisotropy (gabs values). For this compound-based dyes, expect positive gabs (~10⁻³) due to its helicity. Compare results with sterically hindered analogs (e.g., VAPOL) to evaluate steric effects on optical activity .

Advanced Research Questions

Q. How can researchers address variability in fluorescence-based ee assays using this compound?

- Answer : Variability arises from instrument sensitivity and sample preparation. Mitigate this by:

- Performing 24 technical replicates per sample .

- Using error propagation models to calculate uncertainty in ee values .

- Validating with control samples in the same experimental plate to normalize fluorescence drift.

Q. What experimental design principles resolve contradictions in reported catalytic efficiencies of this compound across substrates?

- Answer : Contradictions often stem from substrate-specific steric or electronic effects. To resolve:

- Conduct substrate screening under standardized conditions (e.g., 25°C, visible light intensity 100 mW/cm²) .

- Use cyclic voltammetry to measure oxidation potentials; substrates with lower potentials (e.g., VanOL at 1.9 V vs. HMF) will preferentially react .

- Apply factorial ANOVA to isolate variables (e.g., catalyst loading, solvent polarity) and identify interactions .

Q. What strategies optimize this compound’s charge migration efficiency in photocatalytic systems?

- Answer : Enhance charge separation by:

- Coupling this compound with semiconductors (e.g., CdS-TiO₂ hybrids) to create Schottky junctions, improving electron-hole separation .

- Monitoring proton-coupled electron transfer (PCET) kinetics via in situ UV-Vis spectroscopy.

- Reporting detailed synthetic protocols (e.g., catalyst mass, solvent volume) to ensure reproducibility .

Q. How should researchers handle discrepancies in gabs values between this compound and its derivatives?

- Answer : Discrepancies arise from steric hindrance (e.g., VAPOL’s fused benzene rings reduce helicity). Use computational modeling (DFT) to correlate molecular geometry with chiroptical activity and validate with X-ray crystallography .

Q. Methodological Guidelines

Q. What statistical frameworks are suitable for analyzing this compound’s catalytic performance data?

- Answer : Use mixed-design ANOVA to evaluate:

- Independent variables : Catalyst type (Vanol vs. BINOL), substrate class.

- Dependent variables : Yield, ee, dr.

- Assumptions : Normality (Shapiro-Wilk test), homogeneity of variance (Levene’s test). Report effect sizes (η²) and post-hoc tests (Tukey HSD) .

Q. How to ensure reproducibility in this compound-based studies?

- Answer : Follow CONSORT-EHEALTH guidelines:

- Publish raw fluorescence data, calibration curves, and instrument settings .

- Include appendices with step-by-step protocols (e.g., sample preparation, reaction quenching methods) .

Q. What criteria define a rigorous research question for this compound studies?

- Answer : Apply FINER criteria:

- Feasible : Ensure access to enantiopure this compound and analytical instruments.

- Novel : Investigate understudied substrates (e.g., amino alcohols vs. amines).

- Ethical : Disclose synthetic hazards (e.g., light-sensitive intermediates) .

Q. Data Reporting Standards

Propiedades

IUPAC Name |

2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTDVKKGYBULHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-14-5, 147702-13-4 | |

| Record name | (S)-Vanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-VANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.